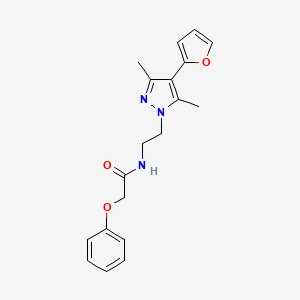

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide

Description

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide is a synthetic organic compound featuring a pyrazole core substituted with furan and methyl groups. The pyrazole ring is linked via an ethyl chain to a phenoxyacetamide moiety. The presence of the furan ring introduces electron-rich aromaticity, which may influence binding interactions in biological systems. The ethyl spacer likely modulates steric and electronic properties, while the phenoxyacetamide group contributes to solubility and metabolic stability .

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-14-19(17-9-6-12-24-17)15(2)22(21-14)11-10-20-18(23)13-25-16-7-4-3-5-8-16/h3-9,12H,10-11,13H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUPINYVMPGUBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)COC2=CC=CC=C2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.

Coupling of the Pyrazole and Furan Rings: The pyrazole and furan rings can be coupled through a nucleophilic substitution reaction, often using a halogenated intermediate.

Attachment of the Phenoxyacetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to form dihydropyrazole derivatives.

Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation can be performed using palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide has several scientific research applications:

Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocyclic compounds.

Materials Science: Its unique structural features make it a candidate for the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to therapeutic effects.

Chemical Reactivity: The presence of multiple functional groups allows it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on variations in the pyrazole ring, linker, or acetamide group. Key examples include:

Compound A : 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide (CAS: 489408-12-0)

- Pyrazole substituents : Chloro (Cl) at position 4 vs. furan-2-yl in the target compound.

- Acetamide group: Methoxyphenyl vs. phenoxy.

- The methoxy group on the phenyl ring in Compound A may enhance solubility but reduce metabolic stability compared to the phenoxy group.

Compound B : (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

- Core structure: A complex, stereochemically rich backbone with a hydroxyphenyl group and tetrahydropyrimidinone.

Physicochemical and Pharmacokinetic Properties

Key Observations :

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenoxyacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound's structure includes a furan ring, a pyrazole moiety, and a phenoxyacetamide group, contributing to its unique biological profile. The molecular formula is , indicating the presence of multiple functional groups that enhance its pharmacological potential.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives with furan and pyrazole rings have shown effectiveness against various bacterial strains and fungi in vitro.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Structure Features | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| Compound A | Furan + Pyrazole | MIC 31.25 µg/mL | Inhibition observed |

| Compound B | Furan + Phenoxy | Effective against E. coli | Moderate inhibition |

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that the compound may also possess anti-inflammatory and analgesic properties. These effects are likely due to the interaction of the furan and pyrazole moieties with inflammatory pathways.

Anticancer Potential

Emerging evidence points to the anticancer potential of this compound. In vitro studies have demonstrated that it can induce cell cycle arrest in cancer cell lines, suggesting a mechanism for its anticancer activity .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Compound Concentration | % Cell Cycle Arrest (G0/G1) |

|---|---|---|

| Glioma | 10 µM | 45.1% |

| Breast Cancer | 20 µM | 32.9% |

The mechanism of action involves the compound's ability to interact with specific molecular targets, including enzymes and receptors involved in inflammation and cancer progression. The furan and pyrazole rings can modulate enzyme activity, while the phenoxyacetamide group enhances solubility and bioavailability .

Case Studies

A notable study evaluated the efficacy of this compound in treating inflammatory diseases. The results indicated a significant reduction in inflammatory markers in treated subjects compared to controls, supporting its potential therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.